molecular formula C13H20N4O5 B11491959 N,N-diethyl-N'-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine

N,N-diethyl-N'-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine

Cat. No.: B11491959
M. Wt: 312.32 g/mol
InChI Key: MKYSLJDNGQDUPH-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components

Preparation Methods

The synthesis of N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine typically involves multiple steps. One common synthetic route includes the nitration of a methoxy-substituted aromatic ring, followed by the introduction of ethane-1,2-diamine moieties through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially modifying its reactivity and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s aromatic and nitro groups may enable it to bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    N,N-diethylethane-1,2-diamine: A simpler analog without the aromatic and nitro groups.

    N,N-dimethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine: A similar compound with methyl groups instead of ethyl groups.

    N,N-diethyl-2-methoxy-N-methylethan-1-aminium bis(trifluoromethylsulfonyl)amide: A related compound with different functional groups.

The uniqueness of N,N-diethyl-N’-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N4O5

Molecular Weight

312.32 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H20N4O5/c1-4-15(5-2)9-8-14-12-10(16(18)19)6-7-11(22-3)13(12)17(20)21/h6-7,14H,4-5,8-9H2,1-3H3

InChI Key

MKYSLJDNGQDUPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=CC(=C1[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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